An In-depth Technical Guide to tert-Butyl 3-methyl-4-oxoazepane-1-carboxylate
An In-depth Technical Guide to tert-Butyl 3-methyl-4-oxoazepane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of tert-butyl 3-methyl-4-oxoazepane-1-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The azepane scaffold is of growing interest due to its conformational flexibility, making it an attractive component for creating novel therapeutics. This document serves as a technical resource for researchers seeking to utilize this compound in their synthetic endeavors.
Molecular Structure and Properties
tert-Butyl 3-methyl-4-oxoazepane-1-carboxylate possesses a seven-membered azepane ring functionalized with a ketone at the 4-position and a methyl group at the 3-position. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that offers stability under a range of conditions and can be readily removed under acidic conditions.
Chemical Structure:
Caption: Chemical structure of tert-butyl 3-methyl-4-oxoazepane-1-carboxylate.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₁NO₃ | PubChemLite[1] |
| Molecular Weight | 227.30 g/mol | PubChemLite[1] |
| Monoisotopic Mass | 227.152144 g/mol | PubChemLite[1] |
| Physical State | Not specified; likely a liquid or low-melting solid at room temperature. | Inferred from related compounds |
| Boiling Point | No data available. For the related tert-butyl 4-oxoazepane-1-carboxylate: 90-100 °C at 0.5 mmHg. | Parchem[2] |
| Melting Point | No data available. For the related tert-butyl 4-oxoazepane-1-carboxylate: 20-25 °C. | ACS Publications[3] |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | General chemical principles |
| CAS Number | Not assigned. |
Synthesis and Spectroscopic Characterization
Proposed Synthetic Pathway:
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Methodology (Hypothetical):
Part A: Synthesis of tert-Butyl 4-oxoazepane-1-carboxylate
This procedure is adapted from a known large-scale synthesis.[3]
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Ring Expansion: To a solution of N-Boc-4-piperidone in a suitable anhydrous solvent (e.g., diethyl ether) at low temperature (-78 °C to -20 °C), a Lewis acid (e.g., boron trifluoride etherate) is added, followed by the slow addition of a diazoalkane (e.g., ethyl diazoacetate). The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.
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Work-up and Hydrolysis: The reaction is quenched, and the crude product is extracted. The resulting β-keto ester is then subjected to acidic hydrolysis (e.g., with aqueous HCl) to effect decarboxylation, yielding the azepan-4-one.
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Boc Protection: The crude azepan-4-one is then reprotected with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base (e.g., sodium carbonate) in a suitable solvent mixture (e.g., methanol/water) to afford tert-butyl 4-oxoazepane-1-carboxylate.
Part B: α-Methylation
This is a general procedure for the α-methylation of ketones.[4]
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Enolate Formation: A solution of tert-butyl 4-oxoazepane-1-carboxylate in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is cooled to -78 °C under an inert atmosphere. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to generate the lithium enolate.
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Alkylation: An alkylating agent, such as methyl iodide (MeI), is then added to the enolate solution at low temperature. The reaction is allowed to proceed until completion, which can be monitored by thin-layer chromatography.
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Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride), and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to yield the desired tert-butyl 3-methyl-4-oxoazepane-1-carboxylate.
Spectroscopic Data (Predicted):
While experimental spectra for the title compound are not available, the following are predicted key features based on its structure and data from analogous compounds:
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¹H NMR: The spectrum would be expected to show a singlet for the tert-butyl protons around 1.4-1.5 ppm. The methyl group at the 3-position would likely appear as a doublet. The protons on the azepane ring would exhibit complex multiplets in the aliphatic region.
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¹³C NMR: The carbonyl carbon of the ketone would appear around 200-210 ppm. The carbonyl of the Boc group would be expected in the 150-160 ppm region. The quaternary carbon of the tert-butyl group would be around 80 ppm, and the methyls of the tert-butyl group would be around 28 ppm. The methyl group at the 3-position and the carbons of the azepane ring would appear in the aliphatic region.
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FT-IR: The spectrum would show a strong absorption band for the ketone carbonyl (C=O) stretch, typically in the range of 1700-1720 cm⁻¹. Another strong absorption for the carbamate carbonyl of the Boc group would be expected around 1680-1700 cm⁻¹.
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Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak [M]⁺ and characteristic fragmentation patterns, including the loss of the tert-butyl group and isobutylene.
Chemical Reactivity
The chemical reactivity of tert-butyl 3-methyl-4-oxoazepane-1-carboxylate is primarily dictated by the ketone and the N-Boc protecting group.
Reactions at the Ketone:
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Reduction: The ketone can be reduced to the corresponding alcohol using various reducing agents such as sodium borohydride or lithium aluminum hydride. The stereochemical outcome of this reduction may be influenced by the adjacent methyl group.
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Reductive Amination: The ketone can undergo reductive amination with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to introduce a substituted amino group at the 4-position.
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Wittig Reaction and Related Olefinations: The ketone can be converted to an alkene via the Wittig reaction or related olefination methodologies.
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Enolate Chemistry: Further reactions at the α-carbon (position 3) are possible via enolate formation, although this may be sterically hindered by the existing methyl group.
Reactions of the N-Boc Group:
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Deprotection: The Boc group can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or with HCl in an organic solvent, to yield the free secondary amine. This deprotection is a common step in the elaboration of the azepane scaffold in multi-step syntheses.
Diagram of Key Reactions:
Caption: Key reaction pathways of the title compound.
Applications in Drug Discovery
Substituted azepanes are valuable scaffolds in medicinal chemistry. The 3-methyl-4-oxoazepane core can serve as a versatile intermediate for the synthesis of more complex molecules with potential biological activity. The presence of the ketone allows for the introduction of various functional groups, while the methyl group can provide a handle for controlling stereochemistry and exploring structure-activity relationships. The conformational flexibility of the seven-membered ring can allow for optimal binding to biological targets.
Safety and Handling
Specific safety data for tert-butyl 3-methyl-4-oxoazepane-1-carboxylate is not available. However, based on the data for related N-Boc protected amino ketones, the following precautions should be taken:
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Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[5]
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Precautionary Measures: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling.[5][6]
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.
It is highly recommended to consult a comprehensive Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
tert-Butyl 3-methyl-4-oxoazepane-1-carboxylate is a promising building block for the synthesis of novel chemical entities with potential therapeutic applications. While detailed experimental data for this specific compound is limited in the public domain, its synthesis and reactivity can be reasonably predicted based on established chemical principles and data from analogous structures. This guide provides a foundational understanding for researchers to incorporate this versatile scaffold into their drug discovery programs.
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Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ACS Publications. (2010). Retrieved from [Link]
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Frolov, A. I., et al. (2021). Selective α-Methylation of Ketones. Journal of Organic Chemistry. Retrieved from [Link]
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Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. ACS Publications. (2014). Retrieved from [Link]
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Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ResearchGate. (2010). Retrieved from [Link]
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Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents. PubMed Central. (2022). Retrieved from [Link]
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A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. ResearchGate. (2015). Retrieved from [Link]
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Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PubMed Central. (2019). Retrieved from [Link]
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Oakwood Chemical. tert-butyl 4-Oxoazepane-1-carboxylate. Retrieved from [Link]
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PubChemLite. Tert-butyl 3-methyl-4-oxoazepane-1-carboxylate. Retrieved from [Link]
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PubChem. tert-Butyl 3-oxoazepane-1-carboxylate. Retrieved from [Link]
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Spectroscopic and Theoretical Studies of Some 3-(4′-Substituted phenylsulfanyl)-1-methyl-2-piperidones. PubMed Central. (2013). Retrieved from [Link]
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On the Selective N-Methylation of BOC-Protected Amino Acids. ACS Figshare. (2009). Retrieved from [Link]
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Lokey Lab Protocols. (2017). N-Methylation of Boc amino acids. Retrieved from [Link]
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NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. PubMed Central. (2018). Retrieved from [Link]
- Macmillan Group. (2008).
- Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones.
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Doc Brown's Chemistry. C7H16 mass spectrum of 3-methylhexane. Retrieved from [Link]
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Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. MDPI. (2019). Retrieved from [Link]
